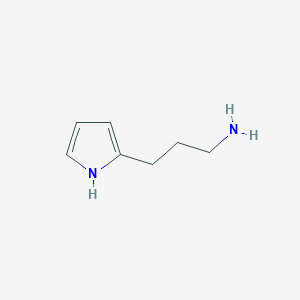

Pyrrole Propyl Amine

Description

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-(1H-pyrrol-2-yl)propan-1-amine |

InChI |

InChI=1S/C7H12N2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,9H,1,3,5,8H2 |

InChI Key |

ZRCAHGVDEKPRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

- Pyrrole is treated with a base such as sodium hydride (NaH) to form the pyrrole anion.

- The pyrrole anion then reacts with 3-bromopropylamine to yield 3-(1H-pyrrol-2-yl)propan-1-amine.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between pyrrole and 3-chloropropylamine. This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(1H-pyrrol-2-yl)propan-1-amine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Amides and nitriles.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-pyrrol-2-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole derivatives share a common heterocyclic core but exhibit diverse properties based on substituents and synthesis pathways. Below is a systematic comparison of Pyrrole Propyl Amine with structurally analogous compounds.

Reaction Efficiency and Yield

*Estimated based on Paal-Knorr efficiency ; †Varies with coupling partners and purification steps.

Stability and Material Compatibility

- Chemical Stability : Pyrrole derivatives with hydroxylalkyl substituents (e.g., 2-(1'-hydroxyethyl)-1-methylpyrrole) polymerize spontaneously, forming fluorescent dimers and trimers .

- Material Compatibility : Pyrrole has a "B" compatibility rating with 316L stainless steel, suggesting moderate corrosion resistance during industrial handling .

Key Research Findings and Trends

- Structure-Activity Relationships (SAR) : Propylamine substitution enhances steric bulk, improving target selectivity in enzyme inhibitors compared to smaller amines (e.g., methylamine) .

- Synthetic Flexibility: The Paal-Knorr method remains dominant, but biocatalytic routes offer sustainable alternatives .

- Challenges : Instability of hydroxylalkyl-pyrroles limits their direct therapeutic use, necessitating stabilization via encapsulation or structural modification .

Q & A

Q. How should researchers design a data analysis plan for studies comparing biocatalytic vs. traditional synthesis routes?

- Methodological Answer: Use multivariate ANOVA to assess yield, enantiomeric excess, and E-factor (environmental impact metric). Include time-course data to model reaction kinetics (e.g., Michaelis-Menten for enzymatic steps). Perform life-cycle assessment (LCA) to quantify waste generation. Replicate experiments across three independent batches to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.